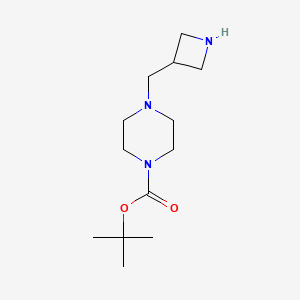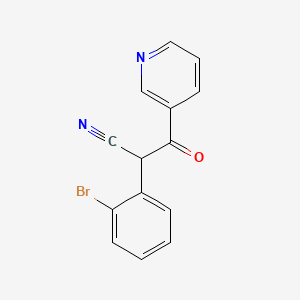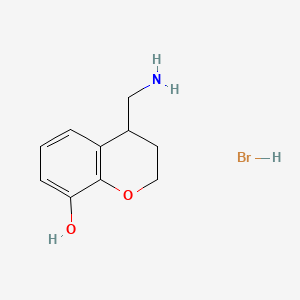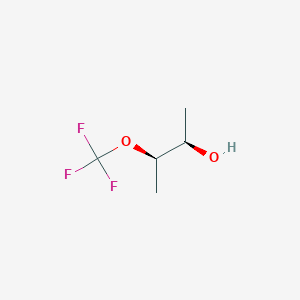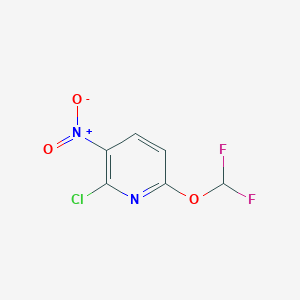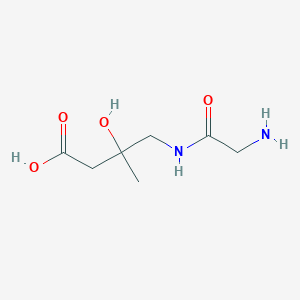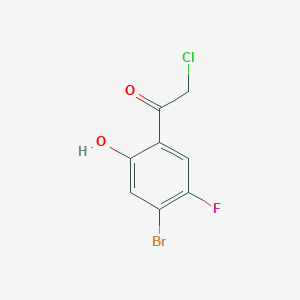
1-(4-Bromo-5-fluoro-2-hydroxyphenyl)-2-chloroethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromo-5-fluoro-2-hydroxyphenyl)-2-chloroethan-1-one is an organic compound with the molecular formula C8H6BrClFO2. This compound is characterized by the presence of bromine, fluorine, chlorine, and hydroxyl functional groups attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-5-fluoro-2-hydroxyphenyl)-2-chloroethan-1-one typically involves the reaction of 4-bromo-5-fluoro-2-hydroxybenzaldehyde with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-5-fluoro-2-hydroxyphenyl)-2-chloroethan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide, potassium carbonate, or amines are used under reflux conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include substituted phenyl derivatives.
Oxidation Reactions: Products include ketones or aldehydes.
Reduction Reactions: Products include alcohols or amines.
Scientific Research Applications
1-(4-Bromo-5-fluoro-2-hydroxyphenyl)-2-chloroethan-1-one has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and intermediates for agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-5-fluoro-2-hydroxyphenyl)-2-chloroethan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition of enzyme activity or modification of protein function. The pathways involved may include covalent bonding with amino acid residues or disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Bromo-2-hydroxyphenyl)-2-chloroethan-1-one
- 1-(4-Fluoro-2-hydroxyphenyl)-2-chloroethan-1-one
- 1-(4-Bromo-5-fluoro-2-methoxyphenyl)-2-chloroethan-1-one
Uniqueness
1-(4-Bromo-5-fluoro-2-hydroxyphenyl)-2-chloroethan-1-one is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. The combination of these functional groups provides distinct chemical properties that can be leveraged in various applications.
Properties
Molecular Formula |
C8H5BrClFO2 |
|---|---|
Molecular Weight |
267.48 g/mol |
IUPAC Name |
1-(4-bromo-5-fluoro-2-hydroxyphenyl)-2-chloroethanone |
InChI |
InChI=1S/C8H5BrClFO2/c9-5-2-7(12)4(1-6(5)11)8(13)3-10/h1-2,12H,3H2 |
InChI Key |
PLCJPFLYJDZJSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)O)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


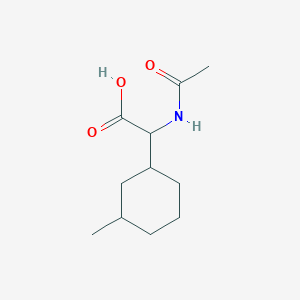
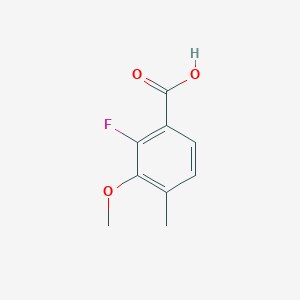
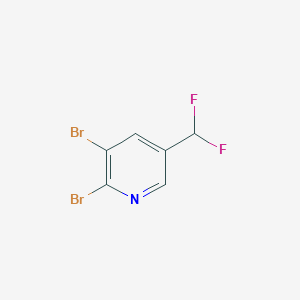
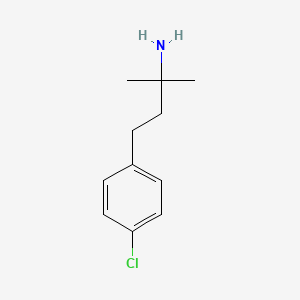
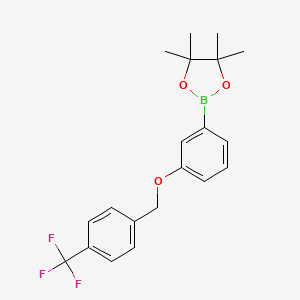
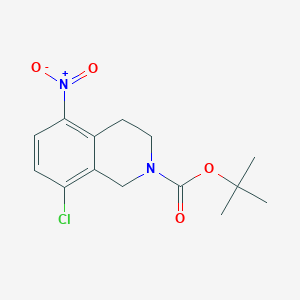
![2-Ethynyl-7,7-difluorospiro[3.5]nonane](/img/structure/B13517975.png)
